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molecular formula C12H16FNO3 B8414318 3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide

3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide

Cat. No. B8414318
M. Wt: 241.26 g/mol
InChI Key: AAEABGRIBSMKSD-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

3-Fluoro-4-(1-methylethoxy)benzoic acid (100 mg, 0.505 mmol) was dissolved in dichloromethane (2.5 mL). The resultant mixture was added with methoxymethylamine hydrochloride (99 mg, 1.01 mmol), WSC-HCl (106 mg, 0.555 mmol), triethylamine (422 μL, 3.03 mmol), and HOBt-H2O (34 mg, 0.252 mmol) sequentially, and stirred at room temperature overnight. The reaction solution was added with water and extracted with ethyl acetate. The organic layer was washed with 5% aqueous solution of hydrochloric acid, a saturated aqueous solution of sodium hydrogen carbonate and brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide (117 mg, yield 96%) was obtained as a colorless oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
106 mg
Type
reactant
Reaction Step Two
Quantity
422 μL
Type
reactant
Reaction Step Two
Quantity
34 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5]([OH:7])=O.Cl.[CH3:16][O:17]CN.CCN=C=NCCC[N:28]([CH3:30])C.Cl.C(N(CC)CC)C.C1C=CC2N(O)N=NC=2C=1.O>ClCCl.O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5]([N:28]([O:17][CH3:16])[CH3:30])=[O:7] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1OC(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
99 mg
Type
reactant
Smiles
Cl.COCN
Name
Quantity
106 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
422 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
34 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O.O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 5% aqueous solution of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogen carbonate and brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C(=O)N(C)OC)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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